Karbafos

Description

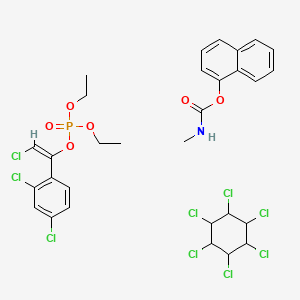

Chlorfenvinfos is an organic phosphate, an organophosphate insecticide, an organochlorine insecticide, an organochlorine acaricide and a dichlorobenzene. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor and an agrochemical.

Chlorfenvinphos is an insecticide that is a colorless liquid with a mild odor. It was commonly used until 1991 when all products containing chlorfenvinphos as an active ingredient were canceled in the United States. Commercial preparations commonly sold in stores were usually 90% chlorfenvinphos. Most of the chlorfenvinphos used was in liquid form. Chlorfenvinphos was widely used to control household pests such as flies, fleas, and mice. The chemical is manufactured and does not occur naturally in the environment. It was sold under common trade names including Birlane®, Dermaton®, Sapercon®, Steladone®, and Supona®. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services.

Properties

CAS No. |

64664-54-6 |

|---|---|

Molecular Formula |

C12H14Cl3O4P |

Molecular Weight |

851.6 g/mol |

IUPAC Name |

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate;1,2,3,4,5,6-hexachlorocyclohexane;naphthalen-1-yl N-methylcarbamate |

InChI |

InChI=1S/C12H14Cl3O4P.C12H11NO2.C6H6Cl6/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15;1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-8H,3-4H2,1-2H3;2-8H,1H3,(H,13,14);1-6H/b12-8+;; |

InChI Key |

FSAVDKDHPDSCTO-XYOKQWHBSA-N |

SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Appearance |

Solid powder |

boiling_point |

333 to 338 °F at 0.5 mm Hg (EPA, 1998) at 0.07kPa: 167-170 °C |

Color/Form |

Colorless liquid Yellowish liquid Amber-colored liquid |

density |

1.36 at 59.9 °F (EPA, 1998) 1.36 g/cu cm @ 20 °C Relative density (water = 1): 1.36 |

melting_point |

-9 to -2 °F (EPA, 1998) -23 to -19 °C -19 - -23 °C |

Other CAS No. |

18708-86-6 470-90-6 |

physical_description |

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998) ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

SLOWLY HYDROLYZED BY WATER OR ACID, 50% DECOMP OCCURS AT 38 °C IN GREATER THAN 700 HR AT PH 1.1, GREATER THAN 400 HR AT PH 9.1, BUT UNSTABLE IN ALKALI--AT 20 °C 50% LOSS OCCURS IN 1.28 HR AT PH 13. |

solubility |

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane. In water, 124 mg/l at 20 °C Solubility in water: none |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Birlane Chlorfenvinphos Chlorphenvinphos Clofenvinfos Dermaton |

vapor_pressure |

4e-06 mm Hg at 68 °F (EPA, 1998) 7.5X10-6 mm Hg @ 25 °C Vapor pressure, Pa at 20 °C: |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Active Ingredient of Karbafos Pesticide

<

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the active ingredient in the pesticide commonly referred to as Karbafos. It has been determined that "this compound" is a common trade name for the organophosphate insecticide, Malathion.[1][2] This document will focus on the technical specifications, mechanism of action, and relevant experimental data pertaining to Malathion.

Active Ingredient Identification and Properties

The primary active ingredient in this compound is Malathion .[2] It is a broad-spectrum organophosphate insecticide used in agricultural, residential, and public health applications, including mosquito control.[3][4]

Chemical and Physical Properties

Malathion is characterized by the following properties:

| Property | Value |

| IUPAC Name | O,O-dimethyl dithiophosphate (B1263838) of diethyl mercaptosuccinate |

| CAS Registry Number | 121-75-5 |

| Molecular Formula | C₁₀H₁₉O₆PS₂ |

| Molecular Weight | 330.4 g/mol [1][5] |

| Appearance | Colorless to amber liquid with a skunk- or garlic-like odor[5] |

| Water Solubility | 145 mg/L[5] |

| Vapor Pressure | 1.78 x 10⁻⁴ mmHg at 25 °C[5] |

| Octanol-Water Partition Coefficient (log Kow) | 2.75[5] |

| Soil Sorption Coefficient (Koc) | 30 - 1800 (Varies with soil type)[5] |

Mechanism of Action

Malathion itself is a weak cholinesterase inhibitor. Its toxicity is primarily due to its metabolic bioactivation in the target organism to its oxygen analog, malaoxon .[2][5] Malaoxon is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[5]

Signaling Pathway of Malathion Toxicity

The following diagram illustrates the mechanism of action of Malathion:

Caption: Mechanism of Malathion toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological and physicochemical evaluation of Malathion are extensive. The following outlines a generalized methodology for a key experimental procedure.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used method to determine the in vitro inhibition of AChE by compounds like malaoxon.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE. The rate of color formation is proportional to AChE activity.

Materials:

-

Purified acetylcholinesterase (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Malaoxon (or Malathion for bioactivation studies)

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Add the buffer, DTNB, and AChE solution to the wells of a microplate.

-

Add varying concentrations of the inhibitor (malaoxon) to the wells. A control with no inhibitor is also prepared.

-

Incubate the mixture for a predetermined time to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (ATCI).

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

The following diagram illustrates the experimental workflow:

Caption: Workflow for AChE inhibition assay.

Quantitative Data

The concentration of Malathion in commercial formulations can vary.

| Product Formulation | Active Ingredient Concentration |

| Malathion 5 EC | 57% Malathion[4] |

| Emulsifiable Concentrate | 5 lbs of Malathion per gallon[6] |

| Water Emulsion | 20% - 70% Malathion[7] |

| Lotion (for topical use) | 0.5% Malathion[8] |

Toxicity Information

Malathion is classified as an organophosphate insecticide.[4] Its toxicity is primarily due to the inhibition of acetylcholinesterase.[1] The metabolite, malaoxon, is significantly more toxic than the parent compound, Malathion.[5] Exposure to multiple organophosphates can lead to additive toxic effects.[5] Short-term exposure to high levels can cause irritation of the eyes, skin, nose, and throat.[3]

References

- 1. Malathion | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Karbofos: instructions for use and composition of the drug, dosage and analogues [harvesthub-en.decorexpro.com]

- 3. Information Sheet: Malathion and Mosquito Control [health.ny.gov]

- 4. Malathion 5 EC Insecticide, Winfield | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]

- 5. Malathion Technical Fact Sheet [npic.orst.edu]

- 6. sunspotsupply.com [sunspotsupply.com]

- 7. CN102318640A - Karbofos emulsion in water and preparation method thereof - Google Patents [patents.google.com]

- 8. Carbofos | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Environmental Odyssey of Malathion: A Technical Guide to its Fate and Transport

Introduction

Malathion (B1675926), an organophosphate insecticide, has been extensively used in agriculture and public health for decades. Its efficacy in controlling a broad spectrum of insects is well-established; however, its environmental persistence, mobility, and transformation are of significant concern to researchers, environmental scientists, and regulatory bodies. Understanding the intricate pathways of malathion's fate and transport is crucial for assessing its ecological risk and developing strategies for its safe use and remediation. This in-depth technical guide provides a comprehensive overview of the environmental behavior of malathion, focusing on its degradation, mobility in various environmental compartments, and the key factors influencing these processes.

Physicochemical Properties of Malathion

The environmental behavior of a pesticide is largely dictated by its inherent physicochemical properties. These parameters govern its partitioning between different environmental media, its susceptibility to various degradation processes, and its potential for transport. The key properties of malathion are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₉O₆PS₂ | [1] |

| Molecular Weight | 330.36 g/mol | [2] |

| Water Solubility | 145 mg/L at 20-25°C | [3][4] |

| Vapor Pressure | 1.78 x 10⁻⁴ to 5.03 x 10⁻⁶ mmHg at 25°C | [2][4] |

| Octanol-Water Partition Coefficient (log Kow) | 2.36 - 2.89 | [2][4] |

| Henry's Law Constant | 4.9 x 10⁻⁹ atm·m³/mol | [2][4] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 30 - 1800 L/kg (highly variable with soil type) | [4][5] |

Environmental Fate: Degradation and Transformation

Once released into the environment, malathion is subject to a variety of degradation and transformation processes that determine its persistence. The primary pathways of malathion breakdown are hydrolysis, biodegradation, and photodegradation, alongside a critical activation pathway through oxidative desulfuration.

Hydrolysis

Chemical hydrolysis is a major degradation route for malathion, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.[6] Malathion is relatively stable under acidic conditions but degrades rapidly in neutral to alkaline waters.[3][6]

-

pH-Dependence: The half-life of malathion in water can range from over a year at pH 4 to just a few days at pH 9.[3][6]

-

Temperature-Dependence: The rate of hydrolysis increases with increasing temperature.[6]

-

Hydrolysis Products: The primary products of malathion hydrolysis include malathion monocarboxylic acids (alpha and beta isomers), malathion dicarboxylic acid, O,O-dimethyl phosphorodithioic acid, and diethyl fumarate.[3]

Biodegradation

Microbial degradation is a significant pathway for the dissipation of malathion in both soil and water. A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade malathion, utilizing it as a source of carbon and phosphorus.[7][8]

-

Key Enzymes: The primary enzymatic reactions involved in malathion biodegradation are mediated by carboxylesterases, which cleave the ester linkages, and phosphatases.[3][8]

-

Metabolites: Similar to hydrolysis, biodegradation primarily yields malathion mono- and dicarboxylic acids.[8][9]

-

Half-life in Soil: The half-life of malathion in soil is generally short, typically ranging from a few hours to about a week, largely due to microbial activity.[3][7]

Photodegradation

The role of photodegradation in the breakdown of malathion is dependent on the environmental matrix.

-

In Water: Photolysis can contribute to the degradation of malathion in sunlit surface waters.[10][11] The process can be direct, through the absorption of UV radiation, or indirect, involving reactions with photosensitized molecules.[10]

-

On Soil: Photodegradation on soil surfaces is generally considered to be a minor dissipation pathway, with reported half-lives being quite long.[3]

Oxidative Desulfuration: Formation of Malaoxon (B1675925)

A critical transformation pathway for malathion is its oxidation to malaoxon.[7][8] This process, known as oxidative desulfuration, replaces the thiono sulfur (P=S) with an oxono oxygen (P=O). Malaoxon is a more potent acetylcholinesterase inhibitor and is therefore more toxic than the parent malathion.[7] This activation can occur both abiotically and biotically. The formation of malaoxon is more pronounced under dry and microbially inactive conditions, such as on dry soil or inert surfaces.[6] Malaoxon itself is subject to further degradation.[6]

Environmental Transport

The movement of malathion from its point of application is governed by its physicochemical properties and various environmental factors.

Mobility in Soil: Leaching and Adsorption

Malathion is generally considered to have low to moderate mobility in soil.[5] Its potential to leach into groundwater is influenced by its adsorption to soil particles and its rapid degradation.

-

Adsorption: Malathion adsorbs to soil particles, with the extent of adsorption being positively correlated with the soil's organic matter content and clay fraction.[5] The Soil Organic Carbon-Water Partitioning Coefficient (Koc) for malathion can vary widely depending on the soil type.[4][5]

-

Leaching: Due to its rapid degradation in soil, significant leaching of malathion to groundwater is generally not observed, despite its potential mobility.[7]

Volatilization

The potential for malathion to volatilize from soil and water surfaces is low, as indicated by its low vapor pressure and Henry's Law constant.[2][4] However, some volatilization can occur, particularly from moist soil surfaces shortly after application.

Runoff

Due to its water solubility, malathion can be transported from treated areas via surface runoff, especially following rainfall events shortly after application.[4] This can lead to the contamination of surface water bodies.

Experimental Protocols

Standardized methodologies are essential for accurately assessing the environmental fate and transport of pesticides like malathion. The following sections outline the principles of key experimental protocols, largely based on OECD Guidelines for the Testing of Chemicals.[12][13]

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of malathion as a function of pH.[14]

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[14]

-

Test Substance Application: A known concentration of malathion (radiolabeled or non-labeled) is added to the buffer solutions.[14]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).[14]

-

Sampling: Aliquots are taken at specific time intervals.

-

Analysis: The concentration of malathion and its major hydrolysis products in the samples are determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15]

-

Data Analysis: The rate of hydrolysis and the half-life (t₁/₂) are calculated for each pH.[14]

Soil Adsorption/Desorption Study (Adapted from OECD Guideline 106)

Objective: To determine the extent of malathion adsorption to and desorption from different soil types.

Methodology:

-

Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.

-

Test Solution Preparation: Solutions of malathion in a 0.01 M CaCl₂ solution are prepared at several concentrations.

-

Equilibration (Adsorption): A known mass of soil is equilibrated with a known volume of the malathion test solution by shaking for a defined period (e.g., 24 hours) at a constant temperature.[16]

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis (Adsorption): The concentration of malathion remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference.[16]

-

Equilibration (Desorption): The soil from the adsorption phase is re-suspended in a malathion-free 0.01 M CaCl₂ solution and shaken for the same equilibration period.

-

Analysis (Desorption): The concentration of malathion in the aqueous phase after desorption is measured.

-

Data Analysis: The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of malathion degradation in soil under aerobic and anaerobic conditions.[17]

Methodology:

-

Soil Treatment: A fresh soil sample is treated with a known concentration of radiolabeled malathion.

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, the soil is kept in a system that allows for the continuous flow of air. For anaerobic studies, the soil is typically flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Sampling: Soil samples are taken at various time intervals.

-

Extraction and Analysis: The soil samples are extracted with an appropriate solvent, and the extracts are analyzed to quantify the amount of parent malathion and its transformation products. This is often done using techniques like HPLC with radiometric detection, followed by identification using mass spectrometry (MS).[15]

-

Data Analysis: The degradation rate and half-life of malathion are calculated. The degradation pathway is elucidated by identifying the major transformation products.

Visualizations

Malathion Degradation Pathways

Caption: Major degradation pathways of Malathion in the environment.

Experimental Workflow for Soil Sorption Study

Caption: Workflow for a batch equilibrium soil sorption experiment.

Key Environmental Fate and Transport Processes of Malathion

Caption: Key processes governing the environmental fate and transport of Malathion.

Conclusion

The environmental fate and transport of malathion are multifaceted processes influenced by a combination of its physicochemical properties and prevailing environmental conditions. While malathion is generally non-persistent in the environment due to rapid degradation through hydrolysis and biodegradation, its potential for transport via runoff and its transformation to the more toxic metabolite, malaoxon, necessitate a thorough understanding of its environmental behavior. The use of standardized experimental protocols is paramount for generating reliable data to inform risk assessments and regulatory decisions. Continued research into the factors influencing malathion's degradation and transport will further enhance our ability to use this important insecticide in a manner that minimizes environmental impact.

References

- 1. Malathion (Ref: OMS 1) [sitem.herts.ac.uk]

- 2. Table 4-2, Physical and Chemical Properties of Malathion - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Malathion Technical Fact Sheet [npic.orst.edu]

- 5. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aphis.usda.gov [aphis.usda.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Malathion Degradation Pathway [eawag-bbd.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. Using Ultraviolet Irradiation for Removal of Malathion Pesticide in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photocatalytic degradation of malathion by TiO₂ and Pt-TiO₂ nanotube photocatalyst and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. oecd.org [oecd.org]

- 14. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

Neurotoxic Effects of Acetylcholinesterase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of acetylcholinesterase (AChE) inhibitors, compounds that have dual applications as therapeutic agents and potent neurotoxins. This document delineates the primary mechanisms of toxicity, details relevant experimental protocols for their assessment, and presents key quantitative data to facilitate comparative analysis.

Executive Summary

Acetylcholinesterase inhibitors exert their primary effect by increasing the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1] While this mechanism is harnessed for therapeutic benefit in conditions like Alzheimer's disease, excessive AChE inhibition leads to a cascade of neurotoxic events.[1][2] The principal neurotoxic syndromes include cholinergic crisis, characterized by hyperstimulation of cholinergic receptors, and for certain organophosphorus compounds, a delayed-onset polyneuropathy.[3][4] At the cellular level, neurotoxicity manifests through mechanisms including excitotoxicity, oxidative stress, and the induction of apoptotic cell death.[5][6] This guide will explore these facets in detail, providing the necessary technical information for researchers in the field.

Mechanisms of Neurotoxicity

The neurotoxic effects of AChE inhibitors can be broadly categorized into acute and delayed syndromes, with distinct underlying molecular and cellular mechanisms.

Cholinergic Crisis: Acute Neurotoxicity

Cholinergic crisis is a direct consequence of excessive accumulation of acetylcholine at neuromuscular junctions and synapses, leading to overstimulation of both muscarinic and nicotinic receptors.[4][7] This overstimulation disrupts normal neurotransmission, resulting in a range of symptoms from muscle fasciculations and paralysis to seizures and respiratory failure.[3][4] The continuous stimulation of postsynaptic receptors leads to their desensitization and a subsequent failure of synaptic transmission.[3]

Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain organophosphorus (OP) compounds can induce a delayed and often irreversible neurotoxicity known as Organophosphate-Induced Delayed Neuropathy (OPIDN) or Organophosphate-Induced Delayed Polyneuropathy (OPIDP).[8] This condition is characterized by the distal degeneration of long axons in both the peripheral and central nervous systems, with symptoms appearing weeks after exposure.[8] The initiation of OPIDN is linked to the inhibition and subsequent "aging" of a specific neuronal enzyme called Neuropathy Target Esterase (NTE).[8][9] It is generally accepted that an inhibition of NTE by more than 70% is required to trigger the neurodegenerative cascade.[9]

Oxidative and Nitrosative Stress

A growing body of evidence indicates that AChE inhibitors, particularly organophosphates and carbamates, can induce oxidative and nitrosative stress in neuronal tissues.[5] This is characterized by the excessive formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation, damage to cellular macromolecules, and mitochondrial dysfunction.[5] Biomarkers for this process include increased levels of F2-isoprostanes, F4-neuroprostanes, and citrulline.[5]

Glutamate (B1630785) Excitotoxicity and Calcium Overload

Overstimulation of cholinergic pathways can indirectly lead to glutamate excitotoxicity. The excessive neuronal firing triggered by high levels of acetylcholine can cause a massive release of glutamate, an excitatory neurotransmitter. This, in turn, leads to the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in an uncontrolled influx of calcium ions (Ca2+).[6] This intracellular calcium overload activates a number of downstream enzymes, including proteases, phospholipases, and endonucleases, which contribute to neuronal damage and death.[6]

Apoptosis

Neuronal cell death induced by AChE inhibitors can occur through apoptosis, or programmed cell death. This is often a downstream consequence of oxidative stress and glutamate excitotoxicity.[10] The apoptotic cascade involves the activation of a family of cysteine proteases known as caspases and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of neuronal survival, and its inhibition can lead to the activation of apoptotic pathways.[10][11]

Quantitative Data on Neurotoxicity

The neurotoxic potential of acetylcholinesterase inhibitors is dependent on the specific compound, its concentration, and the duration of exposure. The following tables summarize key quantitative data from various studies.

| Acetylcholinesterase Inhibitor | Organism/Cell Line | IC50 (AChE Inhibition) | LD50 | Notes | Reference |

| Chlorpyrifos-oxon | Differentiated SH-SY5Y cells | < 1 µM | Not Applicable | More potent than aldicarb. | [12] |

| Azamethiphos | Undifferentiated SH-SY5Y cells | < 1 µM | Not Applicable | Most potent of the tested compounds in these cells. | [12] |

| Aldicarb | Differentiated SH-SY5Y cells | < 1 µM | Not Applicable | Less potent than the tested organophosphates. | [12] |

| Soman | Guinea pigs | Not Applicable | 42 µg/kg (s.c.) | A potent organophosphorus nerve agent. | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD50 (Lethal dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of acetylcholinesterase inhibitors.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE activity.

-

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[13][14][15] The rate of color formation is directly proportional to the AChE activity.[15]

-

Reagents:

-

0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

AChE enzyme solution (e.g., from electric eel or recombinant human)

-

Test compound (AChE inhibitor) solution

-

-

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[13]

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank. To the blank, add 10 µL of deionized water.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[13]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Neurotoxicity Assays (LDH and MTT)

These assays are commonly used to assess cell viability and cytotoxicity.

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH released is proportional to the number of damaged cells.

-

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Reduction Assay:

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

-

General Procedure:

-

Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate.

-

Treat the cells with various concentrations of the AChE inhibitor for a specified period (e.g., 24, 48 hours).

-

For the LDH assay, collect the cell culture supernatant.

-

For the MTT assay, add the MTT reagent to the cells and incubate.

-

Follow the manufacturer's protocol for the specific LDH or MTT assay kit to measure the absorbance.

-

Calculate cell viability or cytotoxicity relative to untreated control cells.

-

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]

-

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[16][18] The incorporated label can be a fluorophore for direct detection by fluorescence microscopy or a hapten that can be detected with a secondary antibody conjugate.[19]

-

General Procedure for Fluorescent TUNEL Assay:

-

Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent such as Triton X-100 to allow the TdT enzyme to access the nucleus.[18]

-

TUNEL Reaction: Incubate the fixed and permeabilized cells with the TdT reaction cocktail containing the labeled dUTPs.[18]

-

Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized. If a hapten-labeled dUTP is used, an additional incubation step with a fluorescently labeled antibody or streptavidin conjugate is required.

-

Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

Imaging: Acquire images using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.

-

Measurement of Reactive Oxygen Species (ROS)

Several methods are available to measure ROS production in neuronal cultures.

-

Fluorescent Probes:

-

Principle: Cell-permeable fluorescent dyes that become fluorescent upon oxidation by ROS are commonly used. Examples include 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for general ROS and MitoSOX Red for mitochondrial superoxide.[20][21]

-

Procedure:

-

Load the cells with the fluorescent probe.

-

Treat the cells with the AChE inhibitor.

-

Measure the increase in fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

-

-

Chemiluminescent Probes: Probes like luminol (B1675438) and lucigenin (B191737) can also be used to detect ROS through the emission of light.[22]

Calcium Imaging

-

Principle: Fluorescent calcium indicators, such as Fura-2 or GCaMP, are used to measure changes in intracellular calcium concentration ([Ca2+]i).[23][24] These indicators exhibit a change in their fluorescent properties upon binding to Ca2+.

-

Procedure:

-

Load the neuronal cells with a calcium indicator dye.

-

Acquire baseline fluorescence images.

-

Apply the AChE inhibitor or a glutamate agonist.

-

Continuously acquire fluorescence images to monitor the change in [Ca2+]i over time.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute [Ca2+]i.[24]

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the neurotoxicity of acetylcholinesterase inhibitors.

Cholinergic Crisis at the Neuromuscular Junction

Caption: Mechanism of cholinergic crisis at the neuromuscular junction.

Organophosphate-Induced Delayed Neuropathy (OPIDN)```dot

Caption: Role of oxidative stress in AChE inhibitor-induced apoptosis.

PI3K/Akt Signaling in Neuronal Survival and Apoptosis

Caption: The PI3K/Akt pathway in neuronal survival and its disruption.

Experimental Workflow for Assessing Neurotoxicity

Caption: A typical experimental workflow for in vitro neurotoxicity assessment.

Conclusion

The neurotoxic effects of acetylcholinesterase inhibitors are multifaceted, involving a spectrum of mechanisms from acute cholinergic crisis to delayed neurodegeneration and cellular pathways of oxidative stress and apoptosis. A thorough understanding of these mechanisms, coupled with robust experimental methodologies, is crucial for both the development of safer therapeutic agents and the assessment of risks associated with exposure to neurotoxic AChE inhibitors. This guide provides a foundational framework for researchers to navigate this complex area of neurotoxicology.

References

- 1. Effectiveness of donepezil, rivastigmine, and (+/-)huperzine A in counteracting the acute toxicity of organophosphorus nerve agents: comparison with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Excitotoxic mitochondrial depolarisation requires both calcium and nitric oxide in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinergic crisis - Wikipedia [en.wikipedia.org]

- 4. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticholinesterase toxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajnr.org [ajnr.org]

- 7. researchgate.net [researchgate.net]

- 8. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 16. TUNEL assay - Wikipedia [en.wikipedia.org]

- 17. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. mdpi.com [mdpi.com]

- 21. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

Beta-Hexachlorocyclohexane: A Comprehensive Technical Review of its Carcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-hexachlorocyclohexane (β-HCH), a persistent organochlorine pesticide, has garnered significant scientific attention due to its potential carcinogenic properties. As a byproduct of the production of lindane (γ-HCH), β-HCH exhibits high bioaccumulation and a long half-life, leading to sustained environmental and human exposure.[1][2] This technical guide provides an in-depth analysis of the carcinogenic potential of β-HCH, summarizing key experimental findings, detailing methodologies, and illustrating the implicated molecular pathways.

Regulatory Classification

The carcinogenic potential of β-HCH has been evaluated by several international and national agencies. The International Agency for Research on Cancer (IARC) has classified β-HCH in Group 2B, as "possibly carcinogenic to humans".[3][4][5] The United States Environmental Protection Agency (EPA) has also classified β-HCH as a possible human carcinogen (Group C) based on evidence of benign liver tumors in mice.[6][7][8] The Department of Health and Human Services (DHHS) has determined that HCH isomers, including β-HCH, may reasonably be anticipated to cause cancer in humans.[7]

Mechanisms of Carcinogenicity

The carcinogenic effects of β-HCH are believed to be mediated through a combination of non-genotoxic and indirect genotoxic mechanisms.[9] Unlike many classical carcinogens, β-HCH is generally not considered to be a direct mutagen.[10][11] Instead, its tumorigenic activity is primarily attributed to tumor promotion.[12]

Non-Genotoxic Mechanisms:

-

Receptor-Mediated Signaling: β-HCH has been shown to activate several key signaling pathways implicated in cell proliferation, survival, and transformation. These include:

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a central modulator in the cellular responses to β-HCH.[9][13][14] Its activation is a key event in β-HCH-induced carcinogenesis and can contribute to chemoresistance.[2][13]

-

HER2-ERK1/2 Axis: In human bronchial epithelium cells (BEAS-2B), β-HCH exposure leads to the activation of the HER2-ERK1/2 signaling pathway, which is a well-established driver of cell proliferation.[9]

-

Aryl Hydrocarbon Receptor (AhR) Signaling: β-HCH can act as an activator of the AhR signaling pathway, a mechanism shared by other environmental contaminants with carcinogenic properties.[15]

-

Endocrine Disruption: β-HCH has been characterized as an endocrine-disrupting chemical, capable of interfering with hormonal pathways that can influence cancer development, particularly in hormone-sensitive tissues like the breast.[16][17]

-

-

Tumor Promotion in Breast Cancer: Studies using the MMTV-Neu mouse model have demonstrated that β-HCH can act as a breast cancer promoter.[16][17] In these studies, β-HCH exposure accelerated the appearance and increased the incidence of mammary tumors.[16][17] This effect is linked to the increased expression of the proto-oncogene c-Neu (also known as HER2).[16][17]

Indirect Genotoxic Mechanisms:

-

Oxidative Stress and Reactive Oxygen Species (ROS) Production: A significant component of β-HCH's carcinogenicity is its ability to induce oxidative stress.[1][9][15][18] Exposure to β-HCH leads to the overproduction of reactive oxygen species (ROS), which can damage cellular components, including DNA.[9][15]

-

DNA Damage: The increase in ROS production can lead to indirect DNA damage.[9] One marker of this damage is the phosphorylation of H2A.X (γH2A.X), a sensor for DNA double-strand breaks, which has been observed in cells treated with β-HCH.[9][15]

Experimental Evidence

Animal Studies

Long-term oral administration of β-HCH in animal models, particularly mice, has consistently demonstrated the induction of liver tumors, including both benign and malignant neoplasms.[3][6][12][19][20] These findings in animal bioassays are a primary basis for the classification of β-HCH as a possible human carcinogen.[6][8]

| Animal Model | Route of Administration | Key Findings | Reference |

| Mice (various strains) | Oral (dietary) | Increased incidence of benign and malignant liver tumors. | [3][6][19][20] |

| MMTV-Neu Mice | Injection | Accelerated appearance and increased incidence of mammary tumors. | [16][17] |

| Rats | Oral (dietary) | Some studies were considered inadequate for evaluation, while others did not show a significant increase in tumors. | [20][21] |

Cell Line Studies

In vitro studies using human cell lines have been instrumental in elucidating the molecular mechanisms underlying the carcinogenic potential of β-HCH.

| Cell Line | Key Findings | Reference |

| BEAS-2B (human normal bronchial epithelium) | Increased cell proliferation, activation of HER2-ERK1/2 pathway, increased ROS production, and DNA damage (γH2A.X phosphorylation). | [9] |

| MCF-7 (human breast cancer) | Promotion of a more metastatic phenotype, ligand-independent activation of the estrogen receptor via increased c-Neu expression. | [16][22] |

| LNCaP (human prostate cancer) | Activation of STAT3 signaling, AhR signaling, and induction of oxidative stress. | [14][15] |

| HepG2 (human hepatoma) | Activation of STAT3 and JAK2 signaling, AhR signaling, and induction of oxidative stress. | [14][15] |

Experimental Protocols

Cell Culture and Exposure

-

Cell Lines: Human cell lines such as BEAS-2B, MCF-7, LNCaP, and HepG2 are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

β-HCH Treatment: β-HCH is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and added to the cell culture medium at various concentrations (e.g., 10 µM) for specified time periods (e.g., 24, 48, 72 hours).[9]

Key Assays

-

Cell Proliferation (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of β-HCH for different time points.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[9]

-

-

Western Blot Analysis:

-

Lyse treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, p-ERK, γH2A.X).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.[9][14]

-

-

ROS Production Assay (CellROX Reagent):

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways implicated in the carcinogenic activity of β-HCH.

Conclusion

The available scientific evidence strongly supports the carcinogenic potential of β-hexachlorocyclohexane. While not a direct-acting genotoxic agent, β-HCH functions as a potent tumor promoter through the activation of multiple oncogenic signaling pathways, induction of oxidative stress, and subsequent DNA damage. Its ability to promote tumor development in animal models and transform human cell lines underscores the potential risk associated with human exposure. Further research is warranted to fully elucidate the complex interplay of these mechanisms and to inform risk assessment and regulatory policies.

References

- 1. β-Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 2. STAT3 Pathways Contribute to β-HCH Interference with Anticancer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HEXACHLOROCYCLOHEXANES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hexachlorocyclohexanes (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 5. wam.go.jp [wam.go.jp]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Beta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. β-Hexachlorocyclohexane Drives Carcinogenesis in the Human Normal Bronchial Epithelium Cell Line BEAS-2B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HEXACHLOROCYCLOHEXANES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]

- 12. benchchem.com [benchchem.com]

- 13. STAT3 Pathways Contribute to β-HCH Interference with Anticancer Tyrosine Kinase Inhibitors [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. β-Hexachlorocyclohexane: A Small Molecule with a Big Impact on Human Cellular Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Promotion of breast cancer by β-Hexachlorocyclohexane in MCF10AT1 cells and MMTV-neu mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Promotion of breast cancer by beta-hexachlorocyclohexane in MCF10AT1 cells and MMTV-neu mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hexachlorocyclohexane differentially alters the antioxidant status of the brain regions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Evidence of Carcinogenicity [lindane.org]

- 21. ndep.nv.gov [ndep.nv.gov]

- 22. Long-term exposure to beta-hexachlorocyclohexane (beta-HCH) promotes transformation and invasiveness of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical War on Pests: An In-depth Technical Guide to the History and Development of Organophosphate Pesticides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and mechanism of action of organophosphate (OP) pesticides. From their origins in 19th-century organic chemistry to their widespread use in agriculture and public health, this document traces the scientific journey of these potent compounds. It delves into their biochemical mode of action, the evolution of resistance, and the experimental protocols used to assess their efficacy and toxicological profiles.

A Legacy of Synthesis: From Accidental Discovery to Chemical Warfare and Crop Protection

The journey of organophosphate chemistry began in the early 1800s, with initial syntheses by chemists like Lassaigne, who reacted alcohol with phosphoric acid.[1] A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philip de Clermont.[1] However, the insecticidal potential of these compounds remained largely unexplored until the 1930s.

It was the pioneering work of the German chemist Gerhard Schrader and his team at Bayer AG that truly unleashed the power of organophosphates.[1][2] In their quest for more effective insecticides to replace the highly toxic arsenic-based compounds of the era, they synthesized thousands of OP compounds. This research led to the development of the first commercial OP insecticide, Bladan (later found to be TEPP), and the highly effective but also highly toxic parathion (B1678463) in 1944.[3][4]

The dual-use nature of this research also became tragically apparent during this period. The same chemical principles that made organophosphates effective insecticides also made them potent nerve agents. Schrader's team was responsible for the synthesis of tabun (B1200054) (1936), sarin (B92409) (1938), and soman (B1219632) (1944), compounds that would later be classified as chemical warfare agents.[5][6][7] The German government declared all research on OPs a state secret in 1938, pursuing parallel paths of insecticide development and chemical weaponization.[4][7][8]

Following World War II, the focus shifted back to agricultural applications. The widespread use of organochlorine pesticides like DDT was facing growing concerns about environmental persistence, creating an opportunity for the less persistent organophosphates to gain prominence.[5] This led to the development and commercialization of a wide array of OP insecticides, including malathion, diazinon, and chlorpyrifos, which became mainstays of pest control for decades.[2]

Mechanism of Action: The Disruption of Cholinergic Signaling

The primary mechanism of action for organophosphate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE).[1][9] AChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.[1][9][10] This enzymatic degradation terminates the nerve signal, allowing the neuron to return to its resting state.

Organophosphates act as irreversible inhibitors of AChE. They achieve this by phosphorylating a serine hydroxyl group at the active site of the enzyme.[1] This covalent modification effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft.[10] The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis.[1] This overstimulation manifests as a wide range of symptoms, including muscle tremors, paralysis, seizures, and in severe cases, respiratory failure and death.[1][10]

The following diagram illustrates the cholinergic signaling pathway and the inhibitory action of organophosphate pesticides.

Quantitative Data on Organophosphate Pesticides

The following tables summarize key quantitative data for a selection of commonly used organophosphate pesticides, providing a basis for comparison of their toxicological and physicochemical properties.

Table 1: Acute Toxicity of Selected Organophosphate Pesticides

| Pesticide | Oral LD₅₀ (rat, mg/kg) | Dermal LD₅₀ (rat, mg/kg) | Oral LD₅₀ (bird, mg/kg) | 96-hr LC₅₀ (fish, mg/L) |

| Chlorpyrifos | 96 - 270[6] | 2,000[6] | 8.41 (pheasant)[11] | 1.776 (catfish)[7][12] |

| Diazinon | 1,250[6] | 2,020[6] | 6.32 (chick)[13] | - |

| Dichlorvos | - | - | 6.30 (chick)[13] | - |

| Malathion | 5,500[6] | >2,000[6] | 112 (mallard duck)[11] | 0.028 (O. mossambicus)[14] |

| Parathion | 3 - 8[3] | 8[3] | 0.5 (pigeon)[8] | - |

Table 2: Physicochemical Properties of Selected Organophosphate Pesticides

| Pesticide | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log Kₒw |

| Chlorpyrifos | 350.59[15] | 1.4[1] | 4.70[1] |

| Diazinon | 304.3[9] | 40 - 69[9] | 3.30[16] |

| Dichlorvos | 220.98[5] | Slightly soluble[5] | 1.43[17] |

| Malathion | 330.4[18] | 145[18] | 2.75[18] |

| Parathion | 291.3[19] | 12.4 - 24[19] | - |

The Rise of Resistance: An Evolutionary Arms Race

The widespread and intensive use of organophosphate pesticides has inevitably led to the evolution of resistance in many target pest populations.[20] This is a classic example of natural selection, where individuals with genetic traits that confer resistance are more likely to survive and reproduce, passing those traits to their offspring.[20] Over generations, the frequency of these resistance genes increases in the population, rendering the pesticide less effective.[20]

Several mechanisms can contribute to organophosphate resistance:

-

Target-site insensitivity: Mutations in the gene encoding acetylcholinesterase can alter the enzyme's structure, reducing its affinity for the organophosphate inhibitor.

-

Metabolic resistance: Increased activity of detoxification enzymes, such as esterases, glutathione (B108866) S-transferases, and cytochrome P450 monooxygenases, can lead to the rapid breakdown of the pesticide before it reaches its target site.

-

Reduced penetration: Changes in the insect's cuticle can decrease the rate of pesticide absorption.

-

Behavioral resistance: Insects may develop behaviors that help them avoid contact with the pesticide.

The following table provides examples of resistance ratios observed in various insect species. The resistance ratio is calculated by dividing the LD₅₀ of the resistant population by the LD₅₀ of a susceptible population.

Table 3: Documented Resistance to Organophosphate Pesticides in Selected Insect Species

| Insect Species | Pesticide | Resistance Ratio (RR) |

| Musca domestica (House fly) | Diazinon | 62.47 - 309.78[21][22] |

| Musca domestica (House fly) | Fenitrothion | 53.08 - 261.24[21][22] |

| Bactrocera dorsalis (Oriental fruit fly) | Naled | >100[23] |

| Bactrocera dorsalis (Oriental fruit fly) | Fenthion | >100[23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of organophosphate pesticides.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and to screen for its inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

-

AChE enzyme solution (e.g., from electric eel)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all solutions as described above.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

20 µL of the inhibitor solution at various concentrations (or buffer for the control).

-

20 µL of the AChE enzyme solution.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the ATCI substrate solution to each well to start the reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Insecticide Resistance Bioassay (Adult Vial Test)

This method is used to determine the susceptibility of an insect population to a contact insecticide.

Materials:

-

Technical grade insecticide

-

20 ml glass scintillation vials

-

Repeating pipettor

-

Aspirator

-

Holding containers with food and water for insects

-

Test insects (adults)

Procedure:

-

Preparation of Insecticide Solutions: Prepare a stock solution of the technical grade insecticide in acetone. From the stock solution, prepare a series of dilutions to create a range of concentrations. Also, prepare an acetone-only control.

-

Vial Coating: Pipette 0.5 ml of each insecticide dilution (and the acetone control) into separate glass vials. Roll the vials on a flat surface until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface.

-

Insect Exposure: Introduce a known number of adult insects (e.g., 20-25) into each treated vial using an aspirator.

-

Observation: Record the number of knocked-down or dead insects at regular intervals (e.g., every 15-30 minutes) for a defined exposure period (e.g., 2-4 hours).

-

Recovery/Mortality: After the exposure period, transfer the insects to clean holding containers with access to food and water.

-

Final Assessment: Record the final mortality at 24 hours post-exposure.

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Perform probit analysis on the concentration-mortality data to calculate the LC₅₀ (the concentration of insecticide that causes 50% mortality).

-

The resistance ratio can be calculated by dividing the LC₅₀ of the field-collected (potentially resistant) population by the LC₅₀ of a known susceptible laboratory strain.

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows in the research and development of organophosphate pesticides.

This guide has provided a detailed overview of the history, mechanism of action, and key experimental methodologies related to organophosphate pesticides. The quantitative data and visualizations offer a framework for understanding the complex interplay of chemistry, biology, and evolution that defines this critical class of compounds. For researchers and professionals in drug development and pest management, a thorough understanding of this history and the underlying scientific principles is essential for the development of safer and more effective solutions for the future.

References

- 1. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 2. fao.org [fao.org]

- 3. epa.gov [epa.gov]

- 4. Diazinon - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. journals.flvc.org [journals.flvc.org]

- 7. ijaur.com [ijaur.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Diazinon Technical Fact Sheet [npic.orst.edu]

- 10. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 11. journalajst.com [journalajst.com]

- 12. worldwidejournals.com [worldwidejournals.com]

- 13. researchgate.net [researchgate.net]

- 14. ijbbku.com [ijbbku.com]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. apvma.gov.au [apvma.gov.au]

- 17. Dichlorvos | C4H7Cl2O4P | CID 3039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Malathion Technical Fact Sheet [npic.orst.edu]

- 19. EXTOXNET PIP - PARATHION [extoxnet.orst.edu]

- 20. Chapter 7: Impact of some selected organophosphate pesticides on non-target fish species - International Academic Publishing House (IAPH) [books.iaph.in]

- 21. Parathion CAS#: 56-38-2 [m.chemicalbook.com]

- 22. apvma.gov.au [apvma.gov.au]

- 23. Chlorpyrifos | C9H11Cl3NO3PS | CID 2730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synergistic Toxic Effects of Pesticide Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of pesticide toxicity has traditionally focused on the effects of individual active ingredients. However, in real-world scenarios, organisms are often exposed to a complex cocktail of various pesticides. The combined effects of these mixtures can be additive, antagonistic, or synergistic. Synergistic interactions, where the combined toxicity is greater than the sum of the individual effects, are of particular concern as they can lead to unexpected and amplified adverse outcomes at environmentally relevant concentrations. This technical guide provides an in-depth overview of the core principles of synergistic pesticide toxicity, focusing on quantitative data, experimental protocols for assessment, and the underlying molecular signaling pathways.

Quantitative Data on Synergistic Toxicity

The following tables summarize quantitative data from various studies demonstrating the synergistic toxic effects of pesticide mixtures across different organisms and cell lines. The Synergy Ratio (SR) or Combination Index (CI) is presented where available, with a value greater than 1 indicating synergism.

Table 1: Synergistic Toxicity of Insecticide-Fungicide Mixtures in Bees

| Pesticide 1 (Neonicotinoid) | Pesticide 2 (Fungicide) | Organism | Exposure Duration | Individual Toxicity (LD₁₀/Non-lethal dose) | Mixture Toxicity | Synergy Observation |

| Clothianidin | Propiconazole | Apis mellifera (Honey Bee) | 4 and 24 hours | LD₁₀ of Clothianidin, Non-lethal dose of Propiconazole | Significant increase in mortality compared to individual pesticides. | Synergistic effects observed at 4 and 24 hours.[1] |

| Clothianidin | Propiconazole | Bombus terrestris (Bumblebee) | 4 hours | LD₁₀ of Clothianidin, Non-lethal dose of Propiconazole | Significant increase in mortality compared to individual pesticides. | Synergistic effect observed at 4 hours.[2][1] |

| Clothianidin | Propiconazole | Osmia bicornis (Mason Bee) | 96 hours | LD₁₀ of Clothianidin, Non-lethal dose of Propiconazole | 50% mortality in combination vs. 12.5% for clothianidin alone. | Clear synergistic effect at all assessment times.[2] |

| Thiamethoxam | Tetraconazole | Apis mellifera (Honey Bee) | 48 hours | Not specified | Not specified | 55% chance of synergistic toxicity in combinations.[3] |

| λ-cyhalothrin | Prochloraz | Apis mellifera (Honey Bee) | Not specified | Not specified | Delayed metabolism and detoxification of λ-cyhalothrin. | Potent synergistic interaction. |

| λ-cyhalothrin | Propiconazole | Apis mellifera (Honey Bee) | 24 hours | LD₅₀ of λ-cyhalothrin: 68.0 ng/bee | LD₅₀ of mixture: 4.2 ng/bee | Synergy Ratio of 16.2.[4] |

Table 2: Synergistic Toxicity of Organophosphate and Pyrethroid Mixtures in Aquatic Organisms

| Pesticide 1 (Organophosphate) | Pesticide 2 (Pyrethroid) | Organism | Exposure Duration | Individual Toxicity (LC₅₀) | Mixture Toxicity (LC₅₀) | Synergy Observation |

| Chlorpyrifos (B1668852) | Cypermethrin (B145020) | Labeo rohita (Freshwater Fish) | 7 days | Chlorpyrifos: 0.042 ppm; Cypermethrin: 0.015 ppm (1/10th of LC₅₀ for individual treatment) | Not specified | Greater reduction in glycogen, protein, and lipid content in tissues compared to individual treatments.[5] |

| Chlorpyrifos | Cypermethrin | Heteropneustes fossilis (Catfish) | 96 hours | Chlorpyrifos: 1.90 mg/L; Cypermethrin: 0.085 mg/L | Not specified | Significant decrease in acetylcholinesterase (AChE) activity.[6] |

| Chlorpyrifos | Cypermethrin | Cnesterodon decemmaculatus (Fish) | 96 hours | Chlorpyrifos: Not specified; Cypermethrin: Not specified | Not specified | 100% mortality at 1 µg/L for the mixture, while individual pesticides showed no mortality at this concentration.[7] |

| Chlorpyrifos | Cypermethrin | Nile tilapia | 96 hours | Not specified | 17.967 ppb | High toxicity with cumulative mortality dependent on concentration and exposure time.[8] |

Table 3: Synergistic Toxicity of Herbicide-Insecticide Mixtures in Amphibians

| Pesticide 1 (Herbicide) | Pesticide 2 (Insecticide) | Organism | Exposure Duration | Concentrations | Synergy Observation |

| Atrazine (B1667683) | Chlorpyrifos | Ambystoma tigrinum (Tiger Salamander) | 2 weeks | Atrazine: 0, 20, 200 µg/L; Chlorpyrifos: 0, 2, 20, 200 µg/L | Increased susceptibility to viral infection and increased larval mortality when combined with a virus.[8] |

| Atrazine | Chlorpyrifos | Xenopus laevis (African Clawed Frog) | 2 weeks | Atrazine: 0, 20, 200 µg/L; Chlorpyrifos: 0, 1, 10 µg/L | Synergistic increase in activity at 20 µg/L atrazine and 1 µg/L chlorpyrifos.[9][10] |

| Atrazine | Terbuthylazine | Danio rerio (Zebrafish) | Not specified | Not specified | Synergistic inhibition of acetylcholinesterase (AChE) activity and impairment of swimming behavior.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of synergistic pesticide toxicity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of individual pesticides and their mixtures on cell lines.

Materials:

-

96-well plates

-

Cell culture medium

-

Pesticide stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

-

Prepare serial dilutions of individual pesticides and their mixtures in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared pesticide solutions. Include control wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[5]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[5][12]

-

Remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Incubate for 15 minutes with shaking to ensure complete solubilization.[5]

-

Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Oxidative Stress Assessment (DCFH-DA Assay)

This protocol measures the generation of intracellular reactive oxygen species (ROS) in response to pesticide exposure.

Materials:

-

24-well or 96-well plates

-

Cell culture medium

-

Pesticide stock solutions

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)[13]

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in a suitable plate and allow them to adhere.

-

Expose the cells to the desired concentrations of individual pesticides or their mixtures for the specified duration.

-

Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM in serum-free medium).[14]

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[13][15]

-

Remove the DCFH-DA solution and wash the cells twice with PBS.[13]

-

Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15]

-

The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Signaling Pathways and Mechanisms of Synergistic Toxicity

The synergistic toxicity of pesticide mixtures often arises from the interaction of different compounds with key biological pathways. Understanding these mechanisms is crucial for predicting and mitigating the risks associated with pesticide co-exposures.

Inhibition of Cytochrome P450 Enzymes

A primary mechanism of synergistic toxicity involves the inhibition of cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the detoxification of a wide range of xenobiotics, including many pesticides. When one pesticide in a mixture inhibits the CYP450 enzymes responsible for metabolizing another pesticide, the detoxification of the second pesticide is slowed, leading to its accumulation and enhanced toxicity. This is a common mechanism for the synergy observed between certain fungicides (e.g., azoles) and insecticides (e.g., neonicotinoids and pyrethroids).[1]

Oxidative Stress and the Keap1-Nrf2 Pathway

Exposure to some pesticides can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. When a pesticide mixture causes an overwhelming production of ROS that saturates or impairs this protective pathway, it can lead to synergistic cellular damage.

Endocrine Disruption

Many pesticides are known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. They can mimic or block natural hormones, thereby altering the normal functioning of the endocrine system. Synergistic endocrine disruption can occur when multiple pesticides in a mixture act on different components of the same signaling pathway or on different pathways that converge. For example, one pesticide might bind to a hormone receptor while another alters hormone metabolism, leading to a greater overall disruption of hormonal balance.

Conclusion

The synergistic toxic effects of pesticide mixtures represent a significant challenge in toxicology and environmental risk assessment. The data and methodologies presented in this guide highlight the importance of considering the combined effects of pesticides rather than relying solely on single-chemical toxicity data. A deeper understanding of the underlying molecular mechanisms, such as the inhibition of metabolic enzymes and the disruption of key signaling pathways, is essential for predicting and managing the risks associated with exposure to complex pesticide mixtures. Further research is needed to elucidate the full range of synergistic interactions and their implications for human health and the environment.

References

- 1. pesticideimpacts.org [pesticideimpacts.org]

- 2. apiservices.biz [apiservices.biz]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. MTT (Assay protocol [protocols.io]

- 6. Assessment of the acute toxicity of chlorpyrifos and cypermethrin to Heteropneustes fossilis and their impact on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Combined effects of atrazine and chlorpyrifos on susceptibility of the tiger salamander to Ambystoma tigrinum virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [soar.wichita.edu]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. abcam.cn [abcam.cn]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbaryl (B1668338), a widely utilized N-methylcarbamate insecticide, undergoes extensive metabolic transformation in mammals prior to excretion. This technical guide provides a comprehensive overview of the core metabolic pathways of carbaryl, focusing on the key enzymatic reactions, resultant metabolites, and quantitative data from various mammalian species. The primary routes of metabolism involve hydrolysis of the carbamate (B1207046) ester linkage and oxidation of the aromatic ring and N-methyl group, followed by conjugation of the resulting metabolites. This document details the experimental protocols for studying these pathways and presents quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are provided to enhance understanding.

Core Metabolic Pathways

The metabolism of carbaryl in mammals proceeds through two primary pathways: hydrolysis and oxidation. These initial transformations are followed by Phase II conjugation reactions to facilitate excretion.

Hydrolytic Pathway

The hydrolysis of the ester bond in carbaryl is a significant detoxification route, yielding 1-naphthol (B170400), methylamine, and carbon dioxide. This reaction can occur both chemically and enzymatically, with plasma esterases, such as albumin, playing a role in the enzymatic process.[1] 1-Naphthol is a major metabolite found in the urine of exposed individuals and is often used as a biomarker for carbaryl exposure.

Oxidative Pathway (Phase I)

The oxidative metabolism of carbaryl is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. These reactions introduce hydroxyl groups into the carbaryl molecule at various positions, leading to a variety of metabolites. The main oxidative pathways include:

-

Ring Hydroxylation: The naphthalene (B1677914) ring system of carbaryl is hydroxylated to form 4-hydroxycarbaryl (B1330417) and 5-hydroxycarbaryl.[2] Studies with human liver microsomes have identified the specific CYP isoforms involved:

-

N-Methyl Hydroxylation: The N-methyl group can be hydroxylated to form carbaryl methylol. This reaction is mainly catalyzed by CYP2B6.[2]

-

Epoxidation and Diol Formation: The naphthalene ring can also undergo epoxidation, leading to the formation of dihydrodiol metabolites such as 5,6-dihydro-5,6-dihydroxycarbaryl, which has been identified as a major metabolite in rat feces.

Conjugation Pathway (Phase II)

The hydroxylated metabolites produced during Phase I metabolism, as well as 1-naphthol from the hydrolytic pathway, undergo conjugation reactions to increase their water solubility and facilitate their elimination from the body. The two main conjugation reactions are:

-

Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl groups of the metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). 1-Naphthol is a known substrate for UGTs, with UGT1A6 being one of the isoforms involved in its glucuronidation.

-

Sulfation: A sulfate (B86663) group is added to the hydroxylated metabolites by sulfotransferases (SULTs). 1-naphthol also undergoes sulfation.

The resulting glucuronide and sulfate conjugates are then readily excreted in the urine and, to a lesser extent, in the feces.

Metabolic Pathways Diagram

The following diagram illustrates the primary metabolic pathways of carbaryl in mammals.

Caption: Primary metabolic pathways of Carbaryl in mammals.

Quantitative Data on Carbaryl Metabolism

The quantitative distribution of carbaryl and its metabolites varies between mammalian species. The following tables summarize the available data on the excretion of carbaryl metabolites.

Table 1: Excretion of ¹⁴C-Carbaryl and its Metabolites in Rats Following a Single Dose [3]